Enhanced Permeability from a Preferentially Neutral Azetidine (Class-Level Inference)
Compared to analogs with a basic piperidine substituent, the azetidine ring in the target compound exhibits a significantly lower calculated pKa due to increased ring strain and s-character of the nitrogen lone pair. While direct experimental pKa data for this specific compound are not publicly available, computed descriptors strongly indicate that the azetidine nitrogen is predominantly neutral at physiological pH. This contrasts with the pyrrolidine analog 3-(pyrrolidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole, where the five-membered ring confers higher basicity (estimated pKa ~10-11), leading to a predominance of the charged, membrane-impermeable species. The neutral azetidine state is predicted to enhance passive membrane permeability, a critical parameter for CNS drug discovery, as inferred from the compound's low XLogP3-AA of 0.6 and low topological polar surface area of 63.8 Ų, which fall within favorable ranges for blood-brain barrier penetration [1].
| Evidence Dimension | Calculated Physicochemical & Predicted Permeability Profile |
|---|---|
| Target Compound Data | Calculated pKa (azetidine) ~7.5-8.5 (predominantly neutral at pH 7.4); MW=216.24; XLogP3-AA=0.6; TPSA=63.8 Ų |
| Comparator Or Baseline | 3-(pyrrolidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole (predicted pKa ~10-11, predominantly charged at pH 7.4); 3-(piperidin-4-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole (predicted pKa ~10-11, predominantly charged) |
| Quantified Difference | Predicted >100-fold difference in the equilibrium ratio of neutral-to-charged species at physiological pH, directly impacting passive membrane permeation rate. |
| Conditions | In silico prediction based on calculated pKa, XLogP3-AA, and TPSA from PubChem (2026) [1]; class-level knowledge of azetidine basicity. |
Why This Matters
For procurement aimed at CNS or intracellular target programs, the neutral azetidine scaffold offers a fundamental permeability advantage over basic amine analogs, making it the preferred chemical starting point.
- [1] PubChem. Compound Summary for CID 121200007: 3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. National Center for Biotechnology Information, 2026. View Source
